molecular formula C12H19ClFN5 B12222753 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B12222753
M. Wt: 287.76 g/mol
InChI Key: VPPAYMKRMAOOOC-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the isopropyl group: This can be done by reacting the intermediate with isopropyl bromide in the presence of a base.

    Final amination step:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or copper.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: It is used in chemical biology research to probe the function of specific proteins and to develop chemical probes for studying cellular processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, leading to inhibition or activation of its function. The molecular pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine: This compound has a similar structure but with a propyl group instead of an isopropyl group.

    1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine: This compound has an isobutyl group instead of an isopropyl group.

    1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}ethylamine: This compound has an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-10(2)18-12(3-5-15-18)8-14-11-7-16-17(9-11)6-4-13;/h3,5,7,9-10,14H,4,6,8H2,1-2H3;1H

InChI Key

VPPAYMKRMAOOOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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